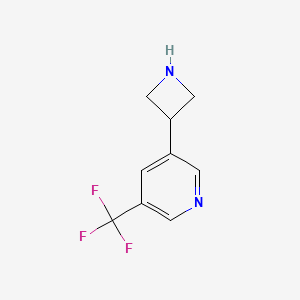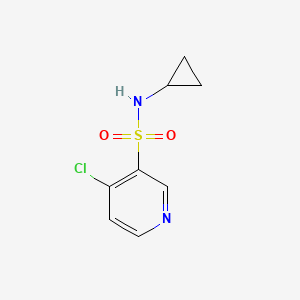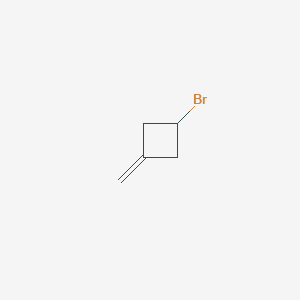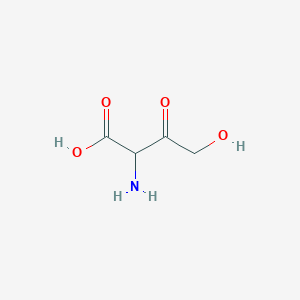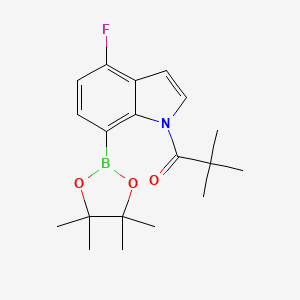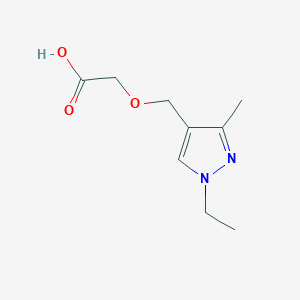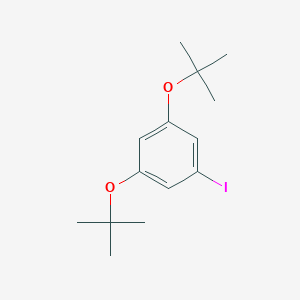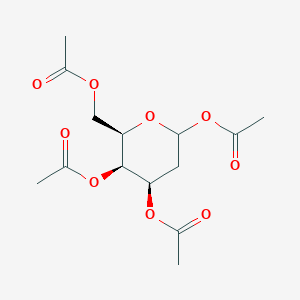
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose is an organic compound that belongs to the class of acetylated sugars. It is a derivative of D-galactose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by a hydrogen atom, making it a deoxy sugar. This compound is often used in synthetic organic chemistry and biochemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose can be synthesized through the acetylation of 2-deoxy-D-galactose. The process typically involves the reaction of 2-deoxy-D-galactose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-galactose.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Hydrolysis: 2-deoxy-D-galactose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can be deacetylated by esterases, releasing the active 2-deoxy-D-galactose, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose: Similar structure but derived from D-glucose.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Contains an acetamido group at position 2 instead of a hydrogen atom.
Uniqueness: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose is unique due to its specific acetylation pattern and the absence of a hydroxyl group at position 2. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
75828-75-0 |
|---|---|
Fórmula molecular |
C14H20O9 |
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14-/m1/s1 |
Clave InChI |
KLEORKVJPIJWNG-MVWAYNQESA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)
![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)
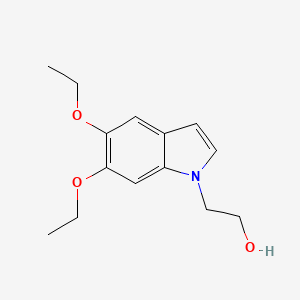
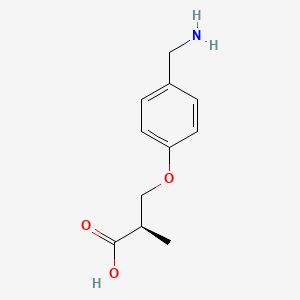
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
